molecular formula C12H9NO4 B6386501 5-(3-Hydroxyphenyl)-2-hydroxynicotinic acid, 95% CAS No. 1261953-52-9

5-(3-Hydroxyphenyl)-2-hydroxynicotinic acid, 95%

Cat. No. B6386501
CAS RN: 1261953-52-9
M. Wt: 231.20 g/mol
InChI Key: NUNGDUFTOKSRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Hydroxyphenyl)-2-hydroxynicotinic acid (5-HPHNA) is an important intermediate in the synthesis of various pharmaceuticals and other compounds. It is a versatile molecule that can be used in a variety of applications, from drug synthesis to biochemistry and physiology research. In

Scientific Research Applications

5-(3-Hydroxyphenyl)-2-hydroxynicotinic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. It has also been used in the synthesis of various other compounds, such as dyes, agrochemicals, and fragrances. In addition, 5-(3-Hydroxyphenyl)-2-hydroxynicotinic acid, 95% has been used in biochemistry and physiology research, as it can act as a substrate for various enzymes and can be used to study their structure and function.

Mechanism of Action

5-(3-Hydroxyphenyl)-2-hydroxynicotinic acid, 95% acts as a substrate for various enzymes, including cytochrome P450 (CYP) enzymes, monoamine oxidase (MAO) enzymes, and aldehyde oxidase (AO) enzymes. CYP enzymes are involved in the metabolism of various drugs and other compounds, and 5-(3-Hydroxyphenyl)-2-hydroxynicotinic acid, 95% can act as a substrate for these enzymes, allowing for the study of their structure and function. MAO enzymes are involved in the metabolism of monoamines, and 5-(3-Hydroxyphenyl)-2-hydroxynicotinic acid, 95% can act as a substrate for these enzymes, allowing for the study of their structure and function. AO enzymes are involved in the metabolism of aldehydes, and 5-(3-Hydroxyphenyl)-2-hydroxynicotinic acid, 95% can act as a substrate for these enzymes, allowing for the study of their structure and function.
Biochemical and Physiological Effects
5-(3-Hydroxyphenyl)-2-hydroxynicotinic acid, 95% has been shown to have various biochemical and physiological effects. In cell culture studies, it has been shown to inhibit the growth of cancer cells and to reduce inflammation. In animal studies, it has been shown to reduce the risk of cardiovascular disease and to improve glucose tolerance. In addition, it has been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Hydroxyphenyl)-2-hydroxynicotinic acid, 95% in laboratory experiments has several advantages. It is a versatile molecule that can be used in a variety of applications, from drug synthesis to biochemistry and physiology research. In addition, it is relatively inexpensive and easy to synthesize. However, there are also some limitations to its use in laboratory experiments. It is a relatively unstable molecule, and its synthesis can be difficult to control. In addition, it can be toxic in high concentrations and can cause irritation to the skin and eyes.

Future Directions

There are several potential future directions for 5-(3-Hydroxyphenyl)-2-hydroxynicotinic acid, 95% research. It could be used in the synthesis of more complex pharmaceuticals, such as anti-cancer drugs. It could also be used in the development of new agrochemicals and fragrances. In addition, it could be used in the study of the structure and function of various enzymes, such as CYP, MAO, and AO enzymes. Finally, it could be used in the development of new biochemical and physiological therapies, such as those that target inflammation and cardiovascular disease.

Synthesis Methods

5-(3-Hydroxyphenyl)-2-hydroxynicotinic acid, 95% can be synthesized through a variety of methods, including the Knoevenagel condensation, the Biginelli reaction, and the Ugi reaction. In the Knoevenagel condensation, aldehydes and ketones are reacted with ammonia or primary amines to form a β-hydroxyamide, which is then hydrolyzed to form 5-(3-Hydroxyphenyl)-2-hydroxynicotinic acid, 95%. The Biginelli reaction is a three-component reaction between an aldehyde, an α-keto ester, and urea or thiourea, which produces 5-(3-Hydroxyphenyl)-2-hydroxynicotinic acid, 95%. The Ugi reaction is a multicomponent reaction between an aldehyde, an isocyanide, and a carboxylic acid, which produces 5-(3-Hydroxyphenyl)-2-hydroxynicotinic acid, 95% as a major product.

properties

IUPAC Name

5-(3-hydroxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-9-3-1-2-7(4-9)8-5-10(12(16)17)11(15)13-6-8/h1-6,14H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNGDUFTOKSRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686959
Record name 5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS RN

1261953-52-9
Record name 5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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